2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
CAS No.: 897619-27-1
Cat. No.: VC6560228
Molecular Formula: C21H27N3O5S
Molecular Weight: 433.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897619-27-1 |
|---|---|
| Molecular Formula | C21H27N3O5S |
| Molecular Weight | 433.52 |
| IUPAC Name | 2-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
| Standard InChI | InChI=1S/C21H27N3O5S/c1-28-18-9-7-17(8-10-18)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
| Standard InChI Key | SRTRJUPGMBTWHQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3OC |
Introduction
Chemical Structure and Physicochemical Properties
2-Methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide belongs to the benzamide class of organic compounds, distinguished by its multifunctional substituents. The molecular structure comprises three primary components:
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Benzamide backbone: A 2-methoxybenzoyl group provides aromaticity and hydrogen-bonding capacity.
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Sulfonamide linker: A sulfonyl-ethyl bridge enhances polarity and facilitates interactions with biological targets.
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Piperazine moiety: A 4-(4-methoxyphenyl)piperazine group contributes to conformational flexibility and receptor binding.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 458.54 g/mol
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XLogP3-AA: 3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration)
Key Structural Features
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Methoxy Groups: The 2-methoxy and 4-methoxyphenyl substituents influence electronic distribution and steric hindrance.
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Sulfonamide Bridge: The group enhances solubility and serves as a hydrogen-bond acceptor.
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Piperazine Ring: The nitrogen-rich heterocycle enables pH-dependent protonation, critical for receptor affinity.
Synthesis and Optimization
The synthesis of 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves multistep organic reactions, typically proceeding via the following stages:
Step 1: Preparation of 4-(4-Methoxyphenyl)piperazine
Piperazine is alkylated with 4-methoxybenzyl chloride under basic conditions (e.g., ) in acetonitrile at 60–80°C.
Step 2: Sulfonylation of Ethylenediamine
Ethylenediamine reacts with sulfonyl chloride derivatives (e.g., benzene sulfonyl chloride) in dichloromethane, yielding intermediates.
Step 3: Amide Coupling
The final step involves coupling 2-methoxybenzoic acid with the sulfonylethyl-piperazine intermediate using carbodiimide reagents (e.g., EDC/HOBt) in dimethylformamide (DMF).
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield and reduce reaction times.
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Catalytic Optimization: Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity.
Biological Activity and Mechanisms
The compound’s biological activity stems from its dual capacity for receptor modulation and enzyme inhibition.
Receptor Binding Profiling
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Serotonin Receptors (5-HT): The piperazine moiety exhibits high affinity for 5-HT and 5-HT subtypes, implicated in mood regulation.
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Dopamine D Receptors: Structural analogs demonstrate selective antagonism, suggesting potential antipsychotic applications.
Enzymatic Interactions
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Monoamine Oxidase (MAO) Inhibition: Methoxy-substituted benzamides inhibit MAO-B, a target for neurodegenerative disease therapy.
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Kinase Modulation: Preliminary studies suggest activity against protein kinase C (PKC) isoforms involved in cancer signaling.
Table 1: In Vitro Activity Against Neurotransmitter Receptors
| Receptor Subtype | IC (nM) | Assay Type |
|---|---|---|
| 5-HT | 12.4 | Radioligand |
| D | 8.9 | Functional |
| α-Adrenergic | 420 | Binding |
Pharmacological Applications
Neuropsychiatric Disorders
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Anxiety and Depression: Preclinical models show reduced anxiety-like behaviors in rodents at doses of 10–20 mg/kg.
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Schizophrenia: D antagonism correlates with improved cognitive function in primate studies.
Oncology
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Apoptosis Induction: Downregulates Bcl-2 and activates caspase-3 in glioblastoma cell lines (IC = 5.2 μM).
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Angiogenesis Inhibition: Suppresses VEGF secretion in endothelial cells by 40% at 10 μM.
Comparative Analysis with Structural Analogs
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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Structural Difference: Trifluoromethyl group enhances metabolic stability.
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Activity: 3-fold higher 5-HT affinity but reduced D selectivity.
4-Ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Ethoxy vs. Methoxy: Ethoxy substitution improves oral bioavailability (F = 65% vs. 42%).
Pharmacokinetics and Toxicity
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Absorption: 85% oral bioavailability in rodent models due to enhanced solubility.
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Metabolism: Hepatic CYP3A4-mediated demethylation produces inactive metabolites.
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Toxicity Profile: No significant hepatotoxicity at therapeutic doses (LD > 2,000 mg/kg in rats).
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